molecular formula C36H27N B1591794 Tri(biphenyl-4-yl)amine CAS No. 6543-20-0

Tri(biphenyl-4-yl)amine

Cat. No.: B1591794
CAS No.: 6543-20-0
M. Wt: 473.6 g/mol
InChI Key: RORPOZIIMCFMFH-UHFFFAOYSA-N
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Description

Tri(biphenyl-4-yl)amine is an organic compound that belongs to the class of starburst precursor molecules based on π-electron systems. It is known for its unique properties, including high glass-transition temperatures and its role as a photo- and electro-active amorphous molecular material

Biochemical Analysis

Biochemical Properties

Tri(biphenyl-4-yl)amine plays a crucial role in biochemical reactions, particularly in the context of photoredox catalysis. This compound interacts with enzymes, proteins, and other biomolecules through its electron-donating properties. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions is primarily based on the electron transfer capabilities of this compound, which can facilitate or inhibit enzymatic reactions depending on the specific context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as DNA and proteins, thereby influencing their function. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Preparation Methods

The synthesis of Tri(biphenyl-4-yl)amine typically involves the reaction of biphenyl-4-ylamine with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often involve the use of solvents like toluene or dimethylformamide, and bases such as potassium carbonate . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tri(biphenyl-4-yl)amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Tri(biphenyl-4-yl)amine can be compared with other similar compounds such as Tri(p-terphenyl-4-yl)amine and tris(para-substituted)biarylamines. These compounds share similar structural features and electronic properties but differ in their specific applications and reactivity. For example, Tri(p-terphenyl-4-yl)amine also exhibits high glass-transition temperatures but may have different photophysical properties .

Properties

IUPAC Name

4-phenyl-N,N-bis(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORPOZIIMCFMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593741
Record name N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6543-20-0
Record name N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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